Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate
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Overview
Description
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyltetrahydrofuran and propanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ester and ether groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate can be compared with similar compounds such as:
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)benzoate: Similar structure but with a benzoate group instead of a propanoate group.
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)acetate: Contains an acetate group, leading to different chemical properties and reactivity.
Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)butanoate: Features a butanoate group, which affects its solubility and interaction with other molecules.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 3-[(3aR,5S,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]propanoate |
InChI |
InChI=1S/C11H18O5/c1-11(2)15-8-6-7(14-10(8)16-11)4-5-9(12)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
InChI Key |
RFSIZYGQPRLIFZ-QXFUBDJGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CCC(=O)OC)C |
Canonical SMILES |
CC1(OC2CC(OC2O1)CCC(=O)OC)C |
Origin of Product |
United States |
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